molecular formula C12H19NO B14069330 (4-((Diethylamino)methyl)phenyl)methanol CAS No. 91271-57-7

(4-((Diethylamino)methyl)phenyl)methanol

Cat. No.: B14069330
CAS No.: 91271-57-7
M. Wt: 193.28 g/mol
InChI Key: BCTQOKMMSCGSIZ-UHFFFAOYSA-N
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Description

(4-((Diethylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a diethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Diethylamino)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-formylphenylmethanol and diethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The temperature is maintained at around 25-30°C.

    Procedure: The 4-formylphenylmethanol is dissolved in the solvent, and diethylamine is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.

    Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((Diethylamino)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-((Diethylamino)methyl)benzaldehyde or 4-((Diethylamino)methyl)benzoic acid.

    Reduction: Formation of 4-((Diethylamino)methyl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((Diethylamino)methyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((Diethylamino)methyl)phenyl)methanol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: Lacks the diethylaminomethyl group, resulting in different chemical properties and reactivity.

    4-((Dimethylamino)methyl)phenyl)methanol: Similar structure but with dimethylamino instead of diethylamino, leading to differences in steric and electronic effects.

    4-((Diethylamino)methyl)benzaldehyde: Oxidized form of (4-((Diethylamino)methyl)phenyl)methanol.

Uniqueness

This compound is unique due to the presence of both the diethylaminomethyl group and the hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

91271-57-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[4-(diethylaminomethyl)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

BCTQOKMMSCGSIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CO

Origin of Product

United States

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